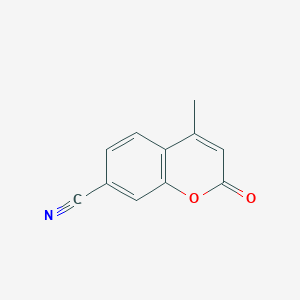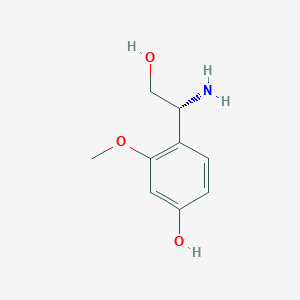
Tetrahydro-2-methoxy-3-furanmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2-methoxy-3-furanmethanol is an organic compound with the molecular formula C6H12O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methoxy group and a hydroxymethyl group attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydro-2-methoxy-3-furanmethanol can be synthesized through several methods. One common approach involves the hydrogenation of furfural, which is derived from agricultural waste products such as corncobs and sugar cane bagasse. The hydrogenation process typically uses a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of furfural in the presence of methanol. The reaction is carried out in a high-pressure reactor, and the product is purified through distillation and crystallization processes to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the methoxy or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
科学的研究の応用
Tetrahydro-2-methoxy-3-furanmethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used as a solvent and a starting material for the production of resins, adhesives, and coatings.
作用機序
The mechanism of action of Tetrahydro-2-methoxy-3-furanmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
類似化合物との比較
Furfuryl alcohol: A furan derivative with a hydroxymethyl group, used in the production of resins and as a solvent.
Tetrahydrofurfuryl alcohol: A hydrogenated derivative of furfuryl alcohol, used as a solvent and in the synthesis of various chemicals.
Uniqueness: Tetrahydro-2-methoxy-3-furanmethanol is unique due to the presence of both a methoxy group and a hydroxymethyl group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(2-methoxyoxolan-3-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-8-6-5(4-7)2-3-9-6/h5-7H,2-4H2,1H3 |
InChIキー |
NWHMWIVWIQTQIT-UHFFFAOYSA-N |
正規SMILES |
COC1C(CCO1)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyano-N''-methyl-N'-(2-{[(1,3-thiazol-5-yl)methyl]sulfanyl}ethyl)guanidine](/img/structure/B8507689.png)


![3-amino-N-[2-[(4-methoxybenzoyl)amino]phenyl]-1,2-benzoxazole-5-carboxamide](/img/structure/B8507702.png)







